molecular formula C18H16N2O2S2 B2838897 1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864917-62-4

1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No. B2838897
CAS RN: 864917-62-4
M. Wt: 356.46
InChI Key: YJAGLOALNFCEHJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, also known as MTTP, is a thioamide derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiadiazole derivatives, which have been found to possess various biological activities such as antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

Antimicrobial Activity

Compounds derived from thiophene and incorporating methoxyphenyl groups have been synthesized and evaluated for their antimicrobial properties. For instance, a study explored the synthesis of novel Schiff bases utilizing 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, showing excellent antimicrobial activity among some derivatives compared to others with moderate activity (Puthran et al., 2019).

Anticancer and Antioxidant Properties

Derivatives incorporating the methoxyphenyl group have shown promising results in anticancer and antioxidant activities. One study synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, demonstrating significant antioxidant activity for certain derivatives, surpassing even well-known antioxidants like ascorbic acid. Additionally, these compounds exhibited cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential in cancer treatment (Tumosienė et al., 2020).

Solid-State Fluorescence

Research into compounds with methoxyphenyl groups has also extended into materials science, particularly in tuning the solid-state fluorescence of π-conjugated molecules. A study synthesized a compound with a twisted π-conjugated structure incorporating methoxyphenyl and anthracene units, leading to crystals with different fluorescent colors and host–guest structures. This work illustrates the potential of such compounds in developing novel materials with tailored optical properties (Dong et al., 2012).

Synthesis and Structural Analysis

The synthesis and structural characterization of thiadiazole derivatives, such as those incorporating methoxyphenyl groups, contribute significantly to the understanding of their chemical behavior and potential applications. One study detailed the synthesis, crystal structure, and biological activity of a 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, revealing its fungicidal activity and providing insights into the intermolecular interactions within its crystal structure (Wu, 2013).

properties

IUPAC Name

1-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-12-3-5-14(6-4-12)17-19-18(24-20-17)23-11-16(21)13-7-9-15(22-2)10-8-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAGLOALNFCEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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